molecular formula C15H11ClN4O4S B320920 N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide

N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide

Cat. No. B320920
M. Wt: 378.8 g/mol
InChI Key: GWDIGPDYYXVEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Polymer Synthesis and Characterization

N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide and its derivatives are used in the synthesis of novel polymers. For instance, polyamides containing sulfone and sulfide units exhibit excellent thermal stability and solubility, making them suitable for high-performance applications (Mehdipour‐Ataei, Hatami & Mosslemin, 2009). Additionally, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including similar derivatives, display high refractive indices and thermal stability, positioning them as valuable materials for advanced optical applications (Tapaswi et al., 2015).

Structural Analysis and Molecular Studies

Detailed molecular structure analyses of related compounds have been conducted to understand their properties better. For example, the structural characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate revealed insights into its vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms, which are essential for understanding its interaction and behavior at the molecular level (Kumar et al., 2014). Similarly, the crystal structure and NMR assignments of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide provided valuable information about the stereochemistry and molecular conformation of the compound (Samimi, 2016).

Therapeutic Potential Exploration

While not directly related to N-[[[(2-chlorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-nitrobenzamide, some studies on similar compounds have explored their therapeutic potential. For instance, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have shown promise as antidiabetic agents, revealing the potential medical applications of structurally related compounds (Thakral et al., 2020).

properties

Molecular Formula

C15H11ClN4O4S

Molecular Weight

378.8 g/mol

IUPAC Name

N-[[(2-chlorobenzoyl)amino]carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C15H11ClN4O4S/c16-11-7-3-1-5-9(11)14(22)18-19-15(25)17-13(21)10-6-2-4-8-12(10)20(23)24/h1-8H,(H,18,22)(H2,17,19,21,25)

InChI Key

GWDIGPDYYXVEDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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